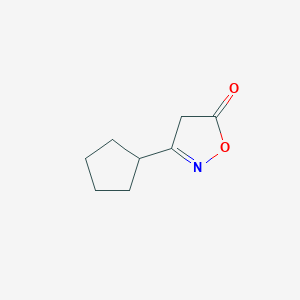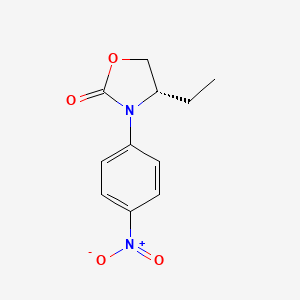
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse pharmacological properties and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . The reaction conditions typically involve the use of specific reagents and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.
Aplicaciones Científicas De Investigación
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, thereby exerting an antibacterial effect. The exact molecular pathways and targets may vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid and tedizolid . These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and applications.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of the ethyl and nitrophenyl groups
Propiedades
Número CAS |
572923-12-7 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(4S)-4-ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-8-7-17-11(14)12(8)9-3-5-10(6-4-9)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m0/s1 |
Clave InChI |
NLJGIZLFPORZNC-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





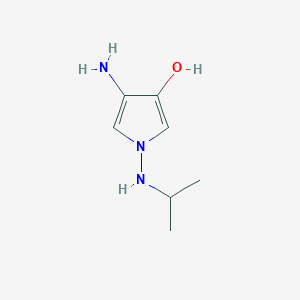
![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
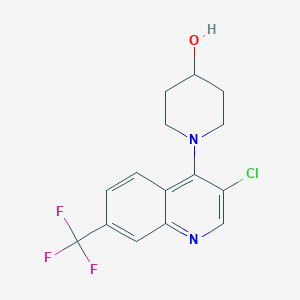
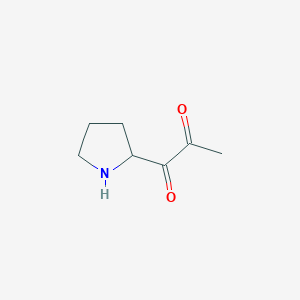
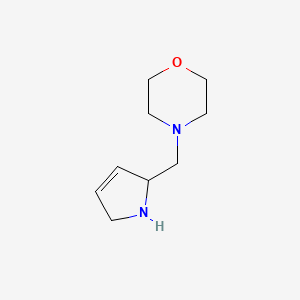
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
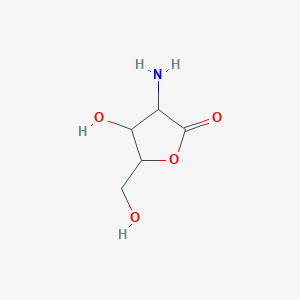
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
